molecular formula C12H19Cl3N2O B602443 Clenbuterol-d9 hydrochloride CAS No. 184006-60-8

Clenbuterol-d9 hydrochloride

Cat. No. B602443
CAS RN: 184006-60-8
M. Wt: 322.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clenbuterol-d9 hydrochloride is used as an internal standard for the quantification of clenbuterol in biological samples by ultra-high pressure liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) . It is a pharmaceutical decongestant and bronchodilator prescribed to treat asthma .


Molecular Structure Analysis

Clenbuterol-d9 has a molecular formula of C12H18Cl2N2O . The molecular weight of Clenbuterol-d9 hydrochloride is 322.7 g/mol . The InChIKey is OPXKTCUYRHXSBK-KYRNGWDOSA-N .


Chemical Reactions Analysis

Clenbuterol-d9 hydrochloride can be detected at trace levels in doping analysis using different gas chromatographic–mass spectrometric techniques . It’s also used in the rapid quantitative analysis of clenbuterol in pig liver .


Physical And Chemical Properties Analysis

Clenbuterol-d9 hydrochloride has a molecular weight of 322.7 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .

Mechanism of Action

Target of Action

Clenbuterol-d9 hydrochloride primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of the sympathetic nervous system, which controls the body’s fight or flight response .

Mode of Action

Clenbuterol-d9 hydrochloride acts as an agonist for the beta-2 adrenergic receptors . This means it binds to these receptors and activates them. The activation of the beta-2 receptors stimulates adenylyl cyclase activity , which in turn increases the concentration of cyclic adenosine monophosphate (cAMP) within the cells . This leads to a series of downstream effects, including the relaxation of smooth muscle in the bronchioles .

Biochemical Pathways

The primary biochemical pathway affected by Clenbuterol-d9 hydrochloride is the beta-2 adrenergic signaling pathway . The activation of this pathway leads to the relaxation of smooth muscle in the bronchioles, which can help alleviate symptoms of conditions like asthma .

Pharmacokinetics

Clenbuterol is known to have a rapid onset of action and a long half-life, which contributes to its prolonged effects . .

Result of Action

The primary result of Clenbuterol-d9 hydrochloride’s action is the relaxation of smooth muscle in the bronchioles . This can help to open up the airways and improve breathing in individuals with respiratory conditions like asthma .

Action Environment

The action of Clenbuterol-d9 hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect its efficacy and stability. Additionally, individual factors such as a person’s age, health status, and genetic makeup can also impact the drug’s action. It’s important to note that Clenbuterol-d9 hydrochloride should be stored at a temperature of 2-8°C to maintain its stability .

Safety and Hazards

Clenbuterol-d9 hydrochloride should be handled with care to prevent leakage, overflowing, or scattering, minimize generation of mist or vapor, and thoroughly ventilate . It’s advised not to eat, drink or smoke when using this product .

Future Directions

Clenbuterol administration caused pronounced improvements in glucose homeostasis and prevented the metabolic deficits in mouse models of β-cell dysfunction and insulin resistance . These findings strongly suggest that agents targeting skeletal muscle metabolism by modulating β 2 -adrenergic receptor-dependent signaling pathways may prove beneficial as antidiabetic drugs .

properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXKTCUYRHXSBK-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746860
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

184006-60-8
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clenbuterol-d9 hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.